REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH:6]([C:10](=O)[CH3:11])[C:7](=O)[CH3:8])[CH3:2].[CH3:14][NH:15][NH2:16]>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:10]([CH3:11])=[N:16][N:15]([CH3:14])[C:7]=1[CH3:8])[CH3:2]
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Name
|
|
Quantity
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3.35 g
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Type
|
reactant
|
Smiles
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C(C)OC(CC(C(C)=O)C(C)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
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methylhydrazine
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Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
CNN
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Stir the resulting mixture at room temperature for 16 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
partition the residue between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Separate organic layer, dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 7:3 hexanes:ethyl acetate)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1C(=NN(C1C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |